molecular formula C25H33N3O2 B5153043 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide

2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide

Cat. No. B5153043
M. Wt: 407.5 g/mol
InChI Key: RSUCWQKQCJKFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide is a chemical compound that belongs to the class of indane carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in research. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide involves the modulation of neurotransmitter activity in the brain. This compound exhibits a high affinity for the dopamine D2 receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. By binding to this receptor, 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide can modulate dopamine neurotransmission and affect various physiological and behavioral processes such as reward, motivation, and motor control. Additionally, this compound also inhibits the reuptake of serotonin and norepinephrine, which can increase the availability of these neurotransmitters in the brain and modulate mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide are primarily mediated by its interaction with the dopamine D2 receptor and the inhibition of serotonin and norepinephrine reuptake. This compound has been shown to modulate various physiological and behavioral processes such as reward, motivation, motor control, and mood regulation. Additionally, this compound has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide in lab experiments are primarily related to its high affinity for the dopamine D2 receptor and its potential applications in the treatment of neurological and psychiatric disorders. Additionally, this compound has also been shown to have potential applications in the study of reward and motivation, which are important processes in addiction research. However, the limitations of using this compound in lab experiments are primarily related to its potential toxicity and side effects. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.

Future Directions

There are several future directions for the study of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide. One potential direction is the further investigation of its potential applications in the treatment of neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Additionally, this compound has also been shown to have potential applications in the study of reward and motivation, which are important processes in addiction research. Therefore, further investigation of the role of this compound in addiction research may also be a future direction. Finally, the development of new analogs and derivatives of this compound may also be a future direction for the study of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide.

Synthesis Methods

The synthesis of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with 1-(4-ethylpiperazin-1-yl)propan-2-amine and 3-methoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a high affinity for the dopamine D2 receptor, which is a key target in the treatment of various neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. Additionally, this compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. Therefore, 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide has potential applications in the treatment of mood disorders such as depression and anxiety.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[2-(3-methoxyphenyl)ethyl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-3-27-13-15-28(16-14-27)25(18-21-8-4-5-9-22(21)19-25)24(29)26-12-11-20-7-6-10-23(17-20)30-2/h4-10,17H,3,11-16,18-19H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUCWQKQCJKFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide

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